molecular formula C22H30N2O2S B11334889 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide

Cat. No.: B11334889
M. Wt: 386.6 g/mol
InChI Key: MBMBJOUFZLAVSQ-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Thiophene Attachment: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Benzamide Formation: The final step involves the formation of the benzamide linkage, typically through an amidation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological systems and potential pharmacological effects.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets. The azepane ring and thiophene moiety may interact with enzymes or receptors, modulating their activity. The benzamide core can also play a role in binding to proteins or other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: A simpler compound with a thiophene ring and an ethylamine group.

    2-(azepan-1-yl)ethyl methacrylate: Contains an azepane ring and a methacrylate group.

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-propoxybenzamide

InChI

InChI=1S/C22H30N2O2S/c1-2-15-26-20-11-6-5-10-18(20)22(25)23-17-19(21-12-9-16-27-21)24-13-7-3-4-8-14-24/h5-6,9-12,16,19H,2-4,7-8,13-15,17H2,1H3,(H,23,25)

InChI Key

MBMBJOUFZLAVSQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

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